

CAS number 844470-82-2 characterization

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Compound of Interest

Compound Name: *(R)-cyclopropyl(2-fluorophenyl)methanamine*
Cat. No.: B15286636

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Executive Summary

This technical guide provides a rigorous characterization framework for CAS 844470-82-2, chemically identified as (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. As a high-value chiral building block containing both a cyclopropyl motif and a fluorinated aromatic ring, this compound is frequently employed in the synthesis of neuroactive pharmacophores and receptor modulators.

The structural integrity of this intermediate is defined by three critical quality attributes (CQAs):

- **Stereochemical Purity:** The (S)-configuration is the active chiral center; enantiomeric excess (ee) must be strictly controlled.
- **Fluorine Regiochemistry:** Confirmation of the ortho-fluoro substitution (2-fluorophenyl) versus meta or para isomers.
- **Salt Stoichiometry:** Verification of the mono-hydrochloride form to ensure stability and precise molar dosing in downstream coupling reactions.

Physicochemical Identity

Property	Specification
CAS Number	844470-82-2
Chemical Name	(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Synonyms	(S)- -Cyclopropyl-2-fluorobenzylamine HCl
Molecular Formula	C H FN HCl
Molecular Weight	201.67 g/mol (Salt); 165.21 g/mol (Free Base)
Chiral Center	One (S-configuration at the methine carbon)
Physical State	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM

Analytical Characterization Strategy

The characterization of CAS 844470-82-2 requires a multi-modal approach to validate identity, stereochemistry, and purity. The following workflow integrates spectroscopic and chromatographic techniques.

2.1. Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d

):

- Diagnostic Signals: The cyclopropyl protons appear as multiplets upfield (0.3–1.2 ppm). The methine proton (chiral center) typically resonates as a doublet or multiplet around 3.5–4.0 ppm.
- Amine Protons: The ammonium (–NH) protons appear as a broad singlet (typically 8.0–9.0 ppm), confirming the salt form.
- F NMR:
 - Rationale: Crucial for distinguishing the 2-fluoro isomer from 3- or 4-fluoro impurities.
 - Expected Shift: A single singlet signal around -110 to -120 ppm (referenced to CFCI). The absence of split peaks rules out positional isomers.

Mass Spectrometry (LC-MS):

- Ionization: ESI+ (Electrospray Ionization).
- Target Ion: [M+H]
= 166.1 (corresponding to the free base C
H
FN).
- Fragmentation: Loss of NH
or cyclopropyl ring cleavage may be observed in MS/MS modes.

2.2. Stereochemical Purity (Chiral HPLC)

Because the biological activity of downstream APIs often depends on the (S)-enantiomer, determining the Enantiomeric Excess (ee) is the most critical step.

- Methodology: Normal-phase Chiral HPLC.

- Column Selection: Polysaccharide-based columns (e.g., Daicel Chiralpak AD-H or OD-H) are preferred for benzylic amines.
- Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine or Trifluoroacetic acid to sharpen amine peaks).
- Acceptance Criteria: ee
98.0% (active (S) isomer vs. inactive (R) isomer).

2.3. Salt Stoichiometry (Chloride Content)

To ensure the material is a stoichiometric mono-hydrochloride salt (and not a hemi-salt or containing excess HCl):

- Ion Chromatography (IC): Quantify chloride ions against a standard curve.
- Titration: Potentiometric titration with AgNO₃
. Theoretical chloride content is ~17.58%.

Experimental Protocols

Protocol A: Chiral Purity Determination

This protocol validates the enantiomeric excess of the (S)-isomer.

- Sample Preparation: Dissolve 5 mg of CAS 844470-82-2 in 1 mL of Ethanol/Hexane (50:50).
Add 5
L of diethylamine (DEA) to ensure free base formation for better peak shape.
- System Setup:
 - Instrument: HPLC with UV Detector (254 nm).
 - Column: Chiralpak AD-H, 5
m, 4.6 x 250 mm.

- Mobile Phase: n-Hexane : Isopropanol : DEA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Procedure:
 - Inject Racemic Standard (mix of R and S) to establish resolution ().
 - Inject CAS 844470-82-2 sample.[\[1\]](#)[\[2\]](#)
 - Calculate ee% =

Protocol B:

F NMR Identification

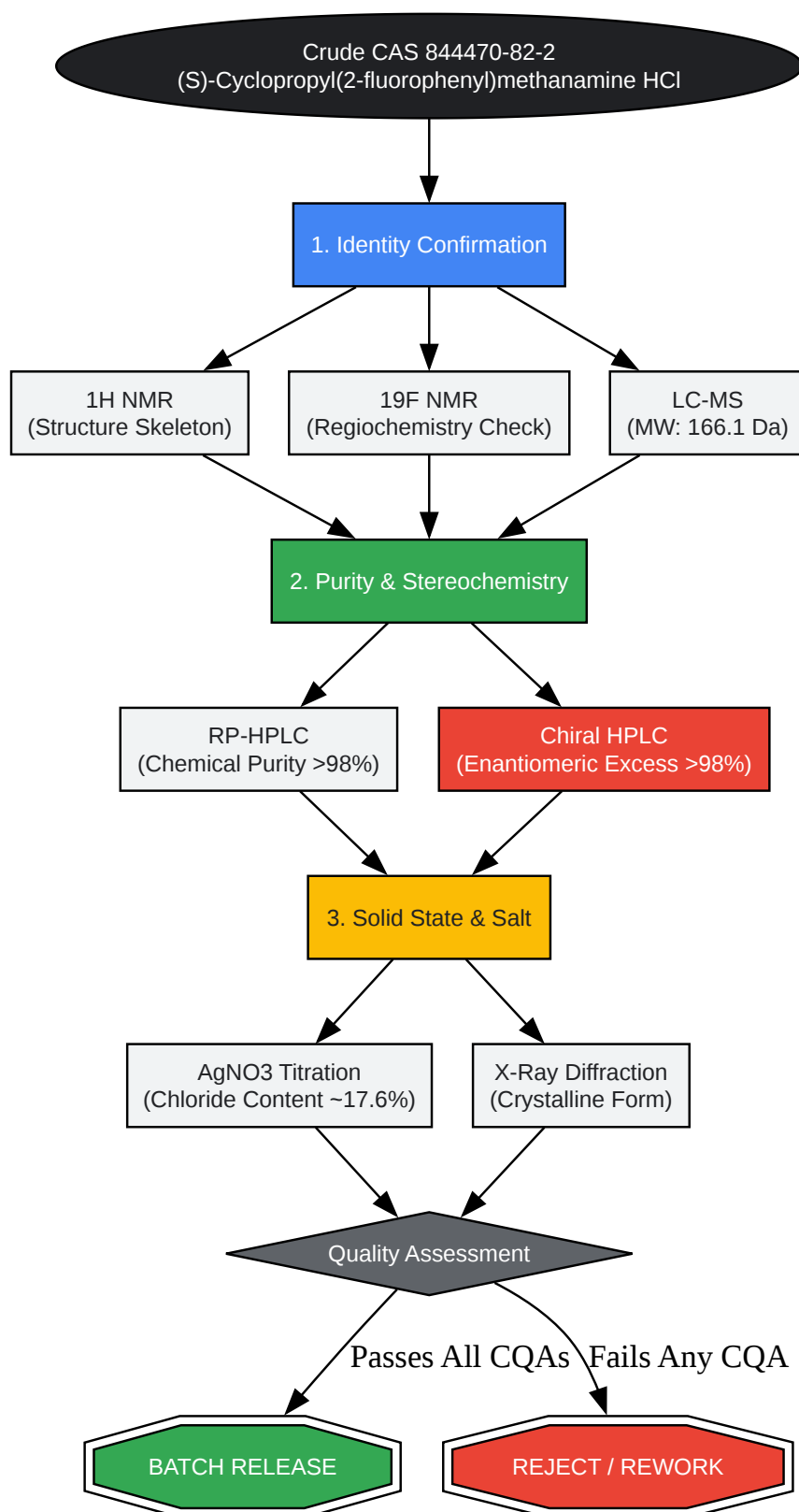
This protocol confirms the regiochemistry of the fluorine substituent.

- Solvent: DMSO-d
(preferred for solubility of the HCl salt).
- Internal Standard:
-Trifluorotoluene (-63.7 ppm) - optional, for quantitative purity.
- Acquisition:
 - Pulse sequence: Standard proton-decoupled fluorine sequence.
 - Scans: 64 (sufficient due to high sensitivity of F).

- Sweep Width: -200 ppm to 0 ppm.
- Analysis: Verify single peak corresponding to ortho-substitution. Compare against reference spectra of 3-fluoro and 4-fluoro analogs if available.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for releasing a batch of CAS 844470-82-2, ensuring no critical quality attribute is overlooked.



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Caption: Integrated analytical workflow for the validation of CAS 844470-82-2, highlighting the critical path from identity confirmation to chiral purity and salt stoichiometry.

References

Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. lotatrade.com \[lotatrade.com\]](#)
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